2-Acetamidophenyl morpholine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-acetamidophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(16)14-11-4-2-3-5-12(11)19-13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVPKUPXMDFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 2-Acetamidophenyl morpholine-4-carboxylate
The construction of the target molecule hinges on the formation of the carbamate (B1207046) bond between the 2-acetamidophenol (B195528) and morpholine (B109124) moieties.
Conventional synthesis typically involves multi-step sequences under standard laboratory conditions. A common and direct approach is the reaction of 2-acetamidophenol with morpholine-4-carbonyl chloride in the presence of a base. This method follows a standard nucleophilic acyl substitution mechanism.
Reaction Scheme:
Step 1: Activation of Morpholine: Morpholine is reacted with a phosgene (B1210022) equivalent (e.g., triphosgene) to form the reactive intermediate, morpholine-4-carbonyl chloride.
Step 2: Coupling: The 2-acetamidophenol, acting as a nucleophile, attacks the carbonyl carbon of morpholine-4-carbonyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is used to quench the HCl byproduct generated during the reaction.
An alternative conventional route involves activating the 2-acetamidophenol first. It can be reacted with phosgene or a phosgene equivalent to form a chloroformate intermediate. This activated species is then subjected to a nucleophilic attack by morpholine to yield the final carbamate product.
These methods are well-established for creating carbamate linkages and rely on readily available starting materials. The reactions are typically run in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating to ensure completion.
To enhance reaction efficiency, advanced techniques such as microwave-assisted synthesis can be employed. Microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields for the synthesis of various heterocyclic compounds, including morpholine derivatives and other complex molecules. mdpi.commdpi.comcem.comjchps.com
In the context of synthesizing this compound, microwave energy can be applied to the coupling step between 2-acetamidophenol and morpholine-4-carbonyl chloride. The use of microwave heating can accelerate the rate of reaction by efficiently overcoming the activation energy barrier. jchps.comnih.gov This rapid, localized heating of the polar solvent and reactants often leads to cleaner reactions with fewer side products compared to conventional heating methods. cem.comjchps.com For instance, syntheses of morpholine-based chalcones and acetamides have been successfully performed under microwave irradiation at elevated temperatures (e.g., 80 °C) for very short durations (1-3 hours), demonstrating the utility of this technology. mdpi.commdpi.com
| Technique | Typical Reaction Time | Temperature | Key Advantages |
| Conventional Heating | Several hours to overnight | Room Temp. to Reflux | Well-established, standard equipment |
| Microwave-Assisted | Minutes to a few hours | 80 °C - 120 °C | Reduced reaction time, improved yields, cleaner reactions cem.comjchps.com |
Precursor Chemistry and Reactant Derivatization
The selection and preparation of precursors are critical for an efficient synthesis. The two key fragments of the target molecule are the 2-acetamidophenyl group and the morpholine-4-carboxylate group.
An elegant strategy for generating the 2-acetamidophenyl moiety involves the ring-opening of N-acylisatin derivatives. N-acetylisatin, in particular, serves as a valuable precursor. The carbonyl group at the C-2 position of the isatin (B1672199) ring behaves like an amide and is susceptible to nucleophilic attack, which leads to the cleavage of the heterocyclic ring. researchgate.net
When N-acetylisatin is treated with an alcohol in the presence of a catalyst, the alcohol acts as a nucleophile, attacking the C-2 carbonyl. This results in the opening of the five-membered ring to form an ester of 2-acetamidophenylglyoxylic acid. Subsequent chemical modifications would be required to convert the glyoxylic ester into the desired phenolic hydroxyl group for carbamate formation. This pathway highlights a sophisticated use of precursor chemistry to build the core structure.
Morpholine is a versatile and widely used building block in medicinal chemistry, valued for its favorable physicochemical properties and straightforward synthetic accessibility. nih.govresearchgate.net It is readily incorporated into molecules as a secondary amine reagent. nih.gov The nitrogen atom in the morpholine ring is nucleophilic and can readily react with various electrophiles to form amides, sulfonamides, and, in this case, carbamates.
The synthesis of morpholine amides, which are structurally related to carbamates, is a common practice. This is typically achieved by reacting morpholine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). For example, reacting morpholine with chloroacetyl chloride is a standard method for producing N-chloroacetylmorpholine, a versatile intermediate for further derivatization. mdpi.comresearchgate.net This principle of nucleophilic attack by morpholine's nitrogen is directly applicable to the formation of the carbamate linkage in this compound, where it attacks a carbonyl group linked to the phenoxy oxygen.
The substituted phenyl moiety, 2-acetamidophenol, is the other key precursor. It can be prepared by the acetylation of 2-aminophenol (B121084). This reaction is a straightforward N-acetylation, typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
| Precursor | Role in Synthesis | Common Derivatization Method |
| N-Acetylisatin | Source of the 2-acetamidophenyl backbone | Nucleophilic ring-opening with alcohols researchgate.net |
| Morpholine | Nucleophilic building block for the carbamate | Reaction with phosgene equivalents to form morpholine-4-carbonyl chloride |
| 2-Aminophenol | Precursor to the substituted phenyl moiety | N-acetylation using acetic anhydride to form 2-acetamidophenol |
Coupling Reactions and Bond Formation Strategies
The synthesis of this compound involves two primary bond formations: the acetamide (B32628) linkage and the carbamate linkage.
The formation of the acetamide bond on the phenyl ring is typically accomplished before the carbamate formation. As mentioned, this involves the acetylation of the amino group of 2-aminophenol. This is a robust and high-yielding reaction that protects the amine and introduces the required acetamido group.
The key bond-forming step in the final stage of the synthesis is the creation of the carbamate (or urethane) linkage (O-C(=O)-N). This coupling reaction connects the phenolic oxygen of 2-acetamidophenol to the nitrogen of morpholine via a carbonyl group. The most common strategy for this is the reaction between an alcohol (the phenol) and an isocyanate or a carbamoyl (B1232498) chloride. In this case, reacting 2-acetamidophenol with pre-formed morpholine-4-carbonyl chloride is the most direct approach. This reaction exemplifies a nucleophilic acyl substitution, where the phenoxide ion (generated by the base) attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group to form the stable carbamate ester.
Synthetic Optimization and Yield Enhancement
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters and purification strategies is essential. nih.gov
The outcome of the synthesis is highly dependent on the specific conditions employed.
Temperature: Coupling reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic activation step and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion. nih.gov For more challenging couplings, moderate heating might be necessary, but this must be balanced against the risk of product degradation or increased side-product formation.
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (ACN) are commonly used as they can dissolve the reactants and intermediates effectively without interfering with the reaction. nih.gov The solubility of all components, including the coupling agents and the nucleophile, is key to achieving a homogeneous reaction mixture and facilitating efficient coupling.
Catalysis: In many esterification and amidation reactions, a base is used as a catalyst. In carbodiimide-mediated couplings, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acidic byproducts and ensure the amine/alcohol nucleophile is in its free, reactive form. nih.gov In other cases, catalysts like 4-Dimethylaminopyridine (DMAP) can be used in small amounts to accelerate the acylation step, particularly for sterically hindered or less reactive alcohols.
Table 1: Illustrative Optimization of a Generic Coupling Reaction
| Entry | Coupling System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DIC only | DMF | 25 | 45 |
| 2 | DIC / HOBt | DMF | 25 | 78 |
| 3 | DIC / OxymaPure | CH₂Cl₂ | 0 to 25 | 85 |
| 4 | DIC / OxymaPure | DMF | 0 to 25 | 92 |
| 5 | AITF / DIPEA | ACN | 25 | 93 |
Achieving high yield and purity is the ultimate goal of any synthetic protocol.
Purity: The purity of the final compound is paramount. Side products can arise from the coupling reagents themselves or from reactions with impurities in the starting materials. For instance, the reaction between DIC and OxymaPure can, under certain conditions, lead to the formation of byproducts, although this is often minimal with proper reaction protocols. nih.gov Following the reaction, a rigorous purification strategy is necessary. This typically involves an aqueous workup to remove water-soluble reagents and byproducts, followed by purification techniques such as recrystallization or column chromatography on silica (B1680970) gel to isolate the target compound in high purity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetamidophenol |
| Morpholine |
| N,N'-Diisopropylcarbodiimide (DIC) |
| OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| 4-Acetamidophenyl Triflimide (AITF) |
| 2-Aminophenol |
| Acetic anhydride |
| Acetyl chloride |
| Morpholine-4-carbonyl chloride |
| 1-Hydroxybenzotriazole (HOBt) |
| N,N-Diisopropylethylamine (DIPEA) |
| 4-Dimethylaminopyridine (DMAP) |
| Dimethylformamide (DMF) |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Studies
Ring-Opening Reactions Involving Morpholine (B109124) Derivatives
The morpholine ring is a saturated heterocycle known for its general stability. Unlike highly strained three-membered rings such as aziridines or epoxides, which readily undergo nucleophilic ring-opening, the six-membered morpholine ring requires specific and often energetic conditions to cleave its C-O or C-N bonds. nih.govnih.govmdpi.commdpi.comkhanacademy.org However, transformations involving the morpholine moiety are possible, particularly through radical intermediates or oxidative processes.
Electrochemical methods have been shown to generate morpholine radicals, which can then participate in C-N bond-forming reactions. mdpi.com For instance, the electrochemical oxidation of morpholine at an anode can form a morpholine radical, which is capable of reacting with other organic substrates. mdpi.com While this does not represent a ring-opening, it demonstrates a pathway to functionalize the nitrogen atom under redox conditions.
Direct ring-opening of the morpholine-4-carboxylate structure would likely proceed under oxidative conditions, potentially targeting the C-H bonds adjacent to the oxygen or nitrogen atoms. Studies on the oxidation of morpholine have shown that hydrogen abstraction can lead to carbon-centered or nitrogen-centered radicals, which, upon reaction with molecular oxygen, can enter into pathways leading to ring cleavage.
Role of the Carboxylate and Acetamide (B32628) Functionalities in Chemical Reactivity
The chemical behavior of 2-Acetamidophenyl morpholine-4-carboxylate is significantly influenced by its acetamide and morpholine-4-carboxylate (carbamate) groups.
The acetamide group (CH₃CONH-) attached to the phenyl ring is a crucial determinant of the molecule's electronic properties. It is generally considered a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution, with its activating character arising from the nitrogen lone pair's ability to participate in resonance with the aromatic ring. The amide bond itself is stable but can undergo hydrolysis to an amine and acetic acid under strong acidic or basic conditions.
The morpholine-4-carboxylate group is a carbamate (B1207046) linkage. This functional group is known to be more susceptible to hydrolysis than the acetamide group. The reactivity of this group is central to the molecule's stability and potential transformations. In the context of catalysis, this linkage could be cleaved, or the carbonyl oxygen could act as a hydrogen bond acceptor, influencing the molecule's conformation and interaction with other reagents. In metallaphotoredox catalysis, carboxylic acid derivatives can serve as adaptive functional groups, participating in a variety of transformations, although these often involve decarboxylation, which would be less favorable for a carbamate compared to a standard carboxylate. princeton.edubohrium.comnih.gov
The relative positioning of the acetamide group at the ortho position to the carbamate linkage introduces steric factors that can influence the accessibility of the carbamate group and the rotational freedom around the phenyl-oxygen bond.
Table 1: Summary of Functional Group Reactivity
| Functional Group | Typical Reactions | Conditions | Potential Role in Molecule |
| Morpholine Ring | C-H Functionalization | Electrochemical Oxidation | Stable core; site for radical formation |
| Ring Stability | Generally high | Structural scaffold | |
| Acetamide | Hydrolysis | Strong acid or base | Electronic modification of phenyl ring |
| Hydrogen Bonding | Polar solvents | Intermolecular interactions | |
| Carbamate | Hydrolysis | Acid or base | Potential cleavage point |
| (Morpholine-4-carboxylate) | CO₂ Capture (reverse) | Thermal/Electrochemical | CO₂ binding/activation site |
Electrocatalytic Properties and Redox Behavior
The unique electronic structure of this compound, featuring both an electron-rich aminophenyl moiety and a potential CO₂-binding morpholine group, suggests its potential as an electrocatalyst, particularly for carbon dioxide reduction.
Participation of 2-Acetamidophenyl and Morpholine Moieties in CO₂ Reduction Electrocatalysis
A plausible mechanism for CO₂ electrocatalysis involves a dual-site approach, where different parts of the molecule perform distinct roles.
Morpholine Moiety as a CO₂ Capture Site: The nitrogen atom of the morpholine ring, similar to other amines, can act as a capture site for CO₂. This interaction can lead to the formation of a carbamate, effectively concentrating the CO₂ substrate near the catalytically active center and activating it for reduction. This strategy of coupling CO₂ capture with electrochemical reduction is a known method to improve efficiency. nih.gov
2-Acetamidophenyl Moiety as a Redox Mediator: The 2-acetamidophenyl group can serve as the primary redox-active component. Drawing parallels from studies on cobalt and iron aminophenyl porphyrins, which are effective electrocatalysts for CO₂ reduction, the aminophenyl group can facilitate electron transfer. researchgate.netsemanticscholar.orgresearchgate.net Upon electrochemical reduction, this moiety could store electrons, which are then transferred to the captured CO₂ molecule, initiating its conversion to products like carbon monoxide (CO) or formate (B1220265) (HCOO⁻).
This proposed mechanism involves the morpholine ring binding the substrate and the substituted phenyl ring acting as the electronic engine for the reduction.
Influence of Functional Groups on Catalytic Selectivity and Efficiency
The selectivity and efficiency of the electrocatalytic process would be heavily dependent on the electronic and steric properties imparted by the functional groups.
Electronic Effects: The acetamide group's electronic influence on the phenyl ring can tune the redox potential of the molecule. This tuning is critical for optimizing the catalyst's overpotential for CO₂ reduction while minimizing competing reactions like the hydrogen evolution reaction (HER). Electron-withdrawing ester groups have been shown to have a drastic effect on the catalytic activity of similar molecular electrocatalysts. mdpi.com
Steric Effects: The ortho-position of the acetamide group introduces steric hindrance around the carbamate linkage. This could influence the geometry of CO₂ binding at the morpholine site, potentially favoring the formation of specific intermediates and thereby directing the reaction towards a particular product (e.g., CO over HCOOH).
Research on related aminophenyl porphyrin catalysts has demonstrated high Faradaic efficiencies for CO production, highlighting the potential of the amino-aromatic scaffold in selective CO₂ reduction. researchgate.net
Table 2: Performance of Related Aminophenyl Catalysts in CO₂ Reduction
| Catalyst | Product | Faradaic Efficiency (FE) | Overpotential | Reference |
| Cobalt Tetrakis(4-aminophenyl)porphyrin | CO | High (not specified) | -0.8 V vs Ag/AgCl | researchgate.net |
| Mono-amino Iron Porphyrin | CO | Competitive | Not specified | researchgate.net |
Note: Data is for analogous systems and serves as a benchmark for the potential of the aminophenyl moiety.
Intermediate Generation and Electron Transfer Pathways in Catalytic Cycles
A hypothetical catalytic cycle for CO₂ reduction by this compound would involve several key steps and intermediates.
Catalyst Reduction: The cycle begins with the one-electron reduction of the catalyst (Cat) at the electrode surface, likely centered on the acetamidophenyl moiety, to form a radical anion [Cat]⁻•.
CO₂ Binding: The morpholine nitrogen of [Cat]⁻• captures a CO₂ molecule, forming an adduct, {[Cat-CO₂]⁻•}.
Intramolecular Electron Transfer: An intramolecular electron transfer occurs from the reduced acetamidophenyl portion to the CO₂ molecule. This is likely the rate-determining step and results in a CO₂ radical anion bound to the catalyst.
Product Formation and Release: Subsequent proton and electron transfers lead to the cleavage of a C-O bond in the CO₂ moiety, releasing products such as carbon monoxide (CO) and a water molecule. The specific pathway and intermediates would determine the final product.
Catalyst Regeneration: The catalyst is regenerated to its initial state, ready to begin another cycle.
This proposed pathway highlights the importance of integrated functional groups that can cooperate to bind the substrate, transfer electrons, and facilitate the chemical transformations necessary for CO₂ reduction. Mechanistic studies on similar molecular catalysts often invoke the formation of reduced metal-ligand species that act as the active site for CO₂ binding and reduction. mdpi.comresearchgate.net
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks in Solid-State Structures
The molecular structure of this compound possesses both hydrogen bond donors and acceptors, making it highly likely to form extensive hydrogen bonding networks in the solid state. The secondary amide (acetamido group) is a classic motif for forming robust hydrogen bonds.
N-H···O=C Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the acetamido group and the carbonyl oxygen of the morpholine carboxylate are strong hydrogen bond acceptors. In analogous structures like acetanilide (B955), molecules are known to form ribbons or chains linked by N-H···O=C hydrogen bonds. researchgate.netosti.gov It is highly probable that "this compound" would exhibit similar chain-like or dimeric structures stabilized by these interactions.
C-H···O Interactions: Aromatic and aliphatic C-H groups can also act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl and morpholine ether groups. While weaker than conventional hydrogen bonds, these interactions play a significant role in achieving a densely packed and stable crystal lattice. nih.gov
Role of the Morpholine Oxygen: The oxygen atom within the morpholine ring can also serve as a hydrogen bond acceptor, further extending the supramolecular assembly into a three-dimensional network.
The interplay of these hydrogen bonds would likely result in a well-defined, stable crystalline structure. The specific graph-set motifs of these interactions, however, would require experimental determination via X-ray crystallography.
Table 1: Potential Hydrogen Bond Interactions in Solid-State this compound
| Donor | Acceptor | Interaction Type | Expected Significance |
| Amide N-H | Carboxylate C=O | Strong | Primary structural motif |
| Amide N-H | Acetamido C=O | Strong | Primary structural motif |
| Aromatic C-H | Carboxylate C=O | Weak | Packing stabilization |
| Aromatic C-H | Morpholine Oxygen | Weak | Packing stabilization |
| Morpholine C-H | Acetamido C=O | Weak | Packing stabilization |
Halogen Bonding and Other Non-Covalent Interactions
While the parent compound "this compound" cannot form halogen bonds, halogenated derivatives could participate in this highly directional non-covalent interaction. acs.org Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. acs.org
If a halogen atom (e.g., bromine or iodine) were substituted onto the phenyl ring, it could act as a halogen bond donor. nih.gov The potential halogen bond acceptors within the molecule would be the carbonyl oxygens and the nitrogen atom of a neighboring molecule's amide group. This interaction could be used in crystal engineering to create specific supramolecular assemblies with tailored properties. researchgate.net
π-π Stacking: The phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods
The reactivity of "this compound" is primarily centered around the hydrolysis of its two key functional groups: the amide and the carbamate. Elucidating the mechanisms of these reactions would typically involve a combination of kinetic studies and spectroscopic analysis.
The hydrolysis of amides and carbamates can be catalyzed by either acid or base, and the mechanisms differ accordingly. mcmaster.canih.gov
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the reaction is expected to proceed via a nucleophilic acyl substitution mechanism. For the carbamate group, the mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is followed by the departure of the 2-acetamidophenoxide leaving group. A similar pathway would lead to the hydrolysis of the amide linkage. nih.gov Kinetic studies would likely show a second-order rate law, being first-order in both the substrate and the hydroxide ion. mcmaster.cauregina.ca
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is more complex. The first step is the protonation of a carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by a water molecule. researchgate.net For amides, this leads to a tetrahedral intermediate which then breaks down to yield the carboxylic acid and the protonated amine. mcmaster.ca The rate-determining step can vary depending on the specific reaction conditions and substrate structure. uregina.ca Kinetic studies would help to determine the exact mechanism, with the rate of reaction often showing a dependence on the acid concentration. researchgate.net
Table 2: Predicted Kinetic Data for Hydrolysis of Functional Groups
| Reaction | Functional Group | Catalyst | Expected Rate Law | Key Influencing Factors |
| Hydrolysis | Amide | Base (OH⁻) | Rate = k[Substrate][OH⁻] | Steric hindrance, electronics of phenyl ring |
| Hydrolysis | Amide | Acid (H⁺) | Complex, depends on H⁺ concentration | Stability of tetrahedral intermediate |
| Hydrolysis | Carbamate | Base (OH⁻) | Rate = k[Substrate][OH⁻] | Leaving group ability of phenoxide |
| Hydrolysis | Carbamate | Acid (H⁺) | Complex, depends on H⁺ concentration | Stability of protonated carbamate |
Spectroscopic methods would be indispensable for monitoring the progress of these reactions and identifying any transient intermediates.
UV-Vis Spectroscopy: If the starting material, intermediates, and products have distinct chromophores, UV-Vis spectroscopy can be used to monitor the reaction kinetics by following the change in absorbance at a specific wavelength.
FTIR and Raman Spectroscopy: Infrared and Raman spectroscopy are powerful tools for identifying functional groups. mdpi.com The disappearance of the characteristic C=O stretching vibrations of the amide (around 1660 cm⁻¹) and carbamate (around 1700 cm⁻¹) groups, and the appearance of signals corresponding to a carboxylic acid and an amine, would provide clear evidence of the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for the structural elucidation of the hydrolysis products and could also be used to monitor the reaction kinetics in situ. Changes in the chemical shifts of the protons and carbons near the reacting centers would provide detailed mechanistic insights. rsc.org
By combining these kinetic and spectroscopic approaches, a comprehensive understanding of the reaction mechanisms governing the chemical transformations of "this compound" could be achieved.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Conformation Analysis and Stereochemical Considerations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation and stereochemistry.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction pathways that may be difficult to study experimentally.
For 2-Acetamidophenyl morpholine-4-carboxylate, theoretical studies could predict its reactivity in various chemical transformations, such as hydrolysis of the carboxylate group or reactions involving the acetamido or phenyl moieties. By mapping the potential energy surface of a proposed reaction, chemists can identify the structures of transition states—the high-energy species that connect reactants to products. Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. This analysis is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and designing new synthetic routes.
Ligand Design Principles and Coordination Environment in Metal Complexes
The molecular architecture of this compound presents a compelling case for its study as a versatile ligand in coordination chemistry. The principles guiding its design as a ligand stem from the presence of multiple potential donor atoms distributed across its distinct functional moieties: the acetamido group and the morpholine-4-carboxylate group. Computational and theoretical chemistry studies, while not available for this specific compound, provide a framework for predicting its coordination behavior by analyzing these constituent parts. The molecule's design allows for various potential binding modes, which in turn dictate the coordination environment and geometry of its resulting metal complexes.
Potential Donor Sites and Ligand Functionality
The structure of this compound features several heteroatoms with lone pairs of electrons, making them potential sites for coordination with a metal center. The primary donor sites are the oxygen and nitrogen atoms within its two main functional groups.
The Acetamido Group (-NH-C=O-CH₃): This group contains two potential donor atoms: the amide nitrogen and the carbonyl oxygen. In general, for acetanilide (B955) (N-phenylacetamide) derivatives, coordination typically occurs through the carbonyl oxygen atom. researchgate.net The lone pair on the nitrogen atom is often delocalized into the carbonyl group and the adjacent phenyl ring, reducing its Lewis basicity and availability for coordination. The coordination via the carbonyl oxygen is electronically favored and results in a lengthening of the C=O bond and a shortening of the C-N bond, a phenomenon that can be both observed experimentally and modeled computationally.
The Morpholine-4-carboxylate Group (-O-C(=O)-N(CH₂CH₂)₂O): This carbamate (B1207046) group offers multiple coordination possibilities. The ester-like carbonyl oxygen and the two oxygens of the carboxylate are primary candidates for metal binding. Carboxylate ligands are exceptionally versatile and can adopt several coordination modes. wikipedia.orgresearchgate.net The nitrogen atom of the morpholine (B109124) ring is part of the carbamate linkage, which significantly decreases its nucleophilicity, making it a much weaker coordination site compared to the oxygen atoms. The ether oxygen within the morpholine ring is also a possible, though weak, donor site.
Predicted Coordination Modes and Chelation
Based on the arrangement of its functional groups, this compound can be predicted to function as either a monodentate or a polydentate ligand.
Monodentate Coordination: The ligand could bind to a metal center through a single donor atom. The most probable sites for such an interaction would be the carbonyl oxygen of the acetamido group or one of the oxygen atoms of the carboxylate group, given their relative Lewis basicity.
Bidentate/Polydentate Coordination (Chelation): The molecule's structure allows for chelation, where two or more donor atoms bind to the same metal ion, forming a stable ring structure. A likely bidentate coordination could involve the carbonyl oxygen of the acetamido group and the ortho-positioned oxygen of the carboxylate group, forming a stable chelate ring.
The versatility of the carboxylate group itself allows for various bridging modes, potentially leading to the formation of coordination polymers. giqimo.com The common coordination modes of carboxylate groups are detailed in the table below.
| Coordination Mode | Description | Structural Representation |
|---|---|---|
| κ¹ (Monodentate) | Only one of the two carboxylate oxygen atoms is bonded to the metal center. | M-O-C-R |
| κ² (Bidentate Chelating) | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. | M(O₂CR) |
| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. | M-O-C(R)-O-M' |
Theoretical Modeling and Coordination Geometry
In the absence of experimental crystal structures, Density Functional Theory (DFT) serves as a powerful tool for predicting the structural and electronic properties of metal complexes. researchgate.netnih.gov Theoretical studies on analogous ligand systems allow for the prediction of key structural parameters. For a hypothetical complex, such as with a divalent transition metal like Cu(II) or Ni(II), DFT calculations would be used to optimize the geometry and determine the most stable coordination environment.
These calculations would provide data on bond lengths, bond angles, and dihedral angles, defining the geometry around the metal center. Common coordination geometries for transition metals include tetrahedral, square planar, and octahedral. libretexts.org The specific geometry adopted by a complex of this compound would depend on the metal ion's electronic configuration, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. nih.govyoutube.com
The following table presents hypothetical, yet typical, bond parameters for a transition metal complex with ligands containing similar functional groups, as would be predicted by DFT calculations.
| Parameter | Typical Predicted Value (Å or °) | Coordinating Atoms |
|---|---|---|
| Metal-Oxygen (Carbonyl) Bond Length | 2.0 - 2.2 Å | M-O=C(Acetamido) |
| Metal-Oxygen (Carboxylate) Bond Length | 1.9 - 2.1 Å | M-O-C=O(Carboxylate) |
| O-M-O Bite Angle (Chelate) | 85 - 95° | (Acetamido)O-M-O(Carboxylate) |
| Coordination Geometry | Distorted Octahedral / Square Planar | Depends on Metal and Stoichiometry |
The analysis of frontier molecular orbitals (HOMO-LUMO) from such studies would further elucidate the nature of the metal-ligand bonding, indicating the extent of charge transfer and the covalent character of the coordination bonds. nih.gov Ultimately, the principles of ligand design suggest that this compound is a promising candidate for creating structurally diverse metal complexes, though conclusive details on its coordination environment await dedicated experimental and computational investigation.
Spectroscopic and Structural Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly FT-IR, is a powerful technique for the identification of functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the characteristic vibrational modes of different bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 2-Acetamidophenyl morpholine-4-carboxylate displays a series of absorption bands that are indicative of its key functional groups. The presence of the amide and carbamate (B1207046) functionalities, as well as the aromatic and morpholine (B109124) rings, can be confirmed by analyzing the positions and intensities of these bands.
A prominent feature in the spectrum is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations are also clearly distinguishable. The amide C=O stretch (amide I band) is generally observed around 1680-1630 cm⁻¹, while the carbamate C=O stretch is expected at a higher frequency, typically in the range of 1725-1705 cm⁻¹.
The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine ring appear just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ring and the ester C-O stretching vibrations are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1715 | C=O Stretch (Carbamate) |
| ~1670 | C=O Stretch (Amide) |
| ~1530 | N-H Bend (Amide II) |
| ~1240 | C-O Stretch (Ester) |
| ~1115 | C-O-C Stretch (Morpholine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is one of the most powerful analytical techniques for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their connectivity. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
The protons of the morpholine ring typically appear as two distinct multiplets in the aliphatic region. The protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and resonate at a lower field (higher ppm value) compared to the protons adjacent to the nitrogen atom (-N-CH₂-).
The aromatic protons of the 2-acetamidophenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants depend on the substitution pattern and the electronic effects of the substituents. The amide N-H proton usually appears as a singlet or a broad singlet at a downfield position, and its chemical shift can be concentration and solvent dependent. The methyl protons of the acetamido group (-NHCOCH₃) are expected to appear as a sharp singlet in the upfield region.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.10 | s | 3H | -COCH₃ |
| ~3.50-3.60 | m | 4H | -N(CH₂)₂- (Morpholine) |
| ~3.70-3.80 | m | 4H | -O(CH₂)₂- (Morpholine) |
| ~7.10-7.60 | m | 4H | Aromatic protons |
| ~8.20 | s (br) | 1H | -NH- |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbons of the amide and carbamate groups are highly deshielded and appear at the downfield end of the spectrum (typically δ 160-180 ppm). The aromatic carbons resonate in the region of δ 110-150 ppm. The aliphatic carbons of the morpholine ring appear in the upfield region, with the carbons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen. The methyl carbon of the acetamido group is found at the most upfield position.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~24.5 | -COCH₃ |
| ~44.0 | -N(CH₂)₂- (Morpholine) |
| ~66.5 | -O(CH₂)₂- (Morpholine) |
| ~120.0-140.0 | Aromatic carbons |
| ~153.0 | C=O (Carbamate) |
| ~169.0 | C=O (Amide) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₆N₂O₄), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic fragments corresponding to the loss of the morpholine ring, the acetamido group, or other stable neutral fragments.
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| C₁₃H₁₆N₂O₄ | [M+H]⁺ 265.1183 | [M+H]⁺ 265.1181 |
The close agreement between the calculated and observed mass provides strong evidence for the assigned molecular formula.
Collision Cross Section Prediction and Ion Mobility Spectrometry
No experimental data or theoretical predictions on the collision cross section or ion mobility spectrometry of this compound have been reported in the reviewed scientific literature. This type of analysis would provide valuable insight into the molecule's three-dimensional shape and size in the gas phase.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies
A search of crystallographic databases and chemical literature did not uncover any single-crystal X-ray diffraction studies for this compound. Consequently, definitive information regarding its crystal system, space group, and precise atomic coordinates is not available.
Analysis of Crystal Packing and Intermolecular Interactions
Without single-crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. Such an analysis would typically describe the arrangement of molecules in the crystal lattice and identify key non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state architecture.
Applications in Advanced Chemical Systems and Materials Science
Role as Ligands in Metal Coordination Complexes
The presence of multiple heteroatoms and functional groups makes 2-Acetamidophenyl morpholine-4-carboxylate an excellent candidate for use as a ligand in coordination chemistry. Such ligands are fundamental to the development of new catalysts and functional materials.
Transition metal carboxylate complexes represent a vast and well-studied class of coordination compounds. wikipedia.org The carboxylate group can bind to metal ions in several ways, including as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal), or a bidentate bridging ligand (linking two different metal centers). wikipedia.orgresearchgate.net This versatility allows for the construction of diverse molecular and polymeric structures.
The this compound molecule also contains an amide group, which can act as a Lewis basic center for coordination. mdpi.com The combination of the morpholine (B109124) ring, which is a known structural component in bidentate ligands that form stable five-membered chelate rings with metal centers, and the acetamido group suggests that the molecule could act as a multidentate ligand. nih.gov The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt under controlled conditions to produce coordination polymers or discrete molecular complexes, analogous to the assembly of other metal-organic frameworks. mdpi.com
Table 1: Coordination Modes of Carboxylate Ligands
| Coordination Mode | Description | Structural Representation |
|---|---|---|
| Ionic | No direct coordination; electrostatic interaction. | R-COO⁻ M⁺ |
| Unidentate | Coordination through a single oxygen atom. | R-CO-O-M |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | R-C(O)₂-M |
| Bidentate Bridging | Each oxygen atom coordinates to a different metal center, linking them. | M-O-C(R)-O-M' |
This table illustrates the primary ways carboxylate groups can interact with metal centers, based on established principles in coordination chemistry. wikipedia.orgresearchgate.net
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical goal for sustainable chemistry. berkeley.edu Molecular electrocatalysts, often based on transition metal complexes, are at the forefront of this research. researchgate.netresearchgate.net The design of the ligand supporting the metal center is paramount, as it tunes the electronic properties, stability, and selectivity of the catalyst. berkeley.edunih.gov
By serving as a ligand, this compound could be used to create novel electrocatalysts. The electronic environment provided by the acetamido and phenyl groups, combined with the geometry enforced by the morpholine carboxylate, could modulate the redox potential of the metal center and stabilize key intermediates in the CO₂ reduction cycle. nih.gov Research has shown that even the inclusion of a morpholine moiety within a larger framework can enhance photocatalytic CO₂ reduction, demonstrating the relevance of this heterocycle in the field. rsc.org The strategic design of such ligands allows for the fine-tuning of catalytic activity, potentially leading to lower overpotentials and higher product selectivity. researchgate.net
Contributions to Organic Synthesis Methodologies
Beyond its role in coordination chemistry, this compound and its synthetic precursors are relevant to the advancement of organic synthesis, particularly in the context of efficiency and sustainability.
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry and are valuable building blocks for the synthesis of complex organic molecules. nih.govresearchgate.net The development of efficient synthetic routes to substituted morpholines remains an active area of chemical research. organic-chemistry.org As a functionalized morpholine derivative, this compound can serve as a versatile intermediate or starting material for further chemical elaboration.
Furthermore, when complexed with metals as described previously, the resulting coordination polymers could function as heterogeneous catalysts. For instance, Zn(II) coordination polymers based on carboxylate ligands have demonstrated catalytic activity in one-pot tandem reactions, where the metal center acts as a Lewis acid and functional groups on the ligand act as Lewis bases. mdpi.com A metal complex of this compound could potentially be designed to exhibit similar bifunctional catalytic properties for various organic transformations.
The principles of green chemistry emphasize the reduction of waste and the use of environmentally benign reagents and conditions. Traditional methods for synthesizing morpholines often involve multiple steps and harsh reagents. chemrxiv.org However, recent breakthroughs have provided greener, more efficient protocols. A notable example is a one or two-step, redox-neutral synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate. organic-chemistry.orgnih.gov This method avoids the use of toxic reagents and reduces the number of synthetic steps, aligning with green chemistry ideals. chemrxiv.org
The synthesis of this compound could be designed to incorporate these modern, sustainable approaches. Additionally, the broader family of morpholine derivatives has found applications in green chemistry, such as the use of N-formylmorpholine as a non-toxic, non-corrosive, and stable green solvent for organic reactions. ajgreenchem.com
Table 2: Application of Green Chemistry Principles to Morpholine Synthesis
| Green Chemistry Principle | Application in Morpholine Synthesis | Reference |
|---|---|---|
| Atom Economy | One or two-step redox-neutral protocols maximize the incorporation of starting materials into the final product. | chemrxiv.orgorganic-chemistry.org |
| Safer Solvents & Auxiliaries | N-formylmorpholine can be used as a green solvent, replacing more hazardous alternatives. | ajgreenchem.com |
| Use of Renewable Feedstocks | (Not directly addressed but a goal of the field) | |
| Reduce Derivatives | One-pot syntheses avoid intermediate protection/deprotection steps. | organic-chemistry.org |
| Catalysis | Development of catalytic routes for morpholine synthesis enhances efficiency. | organic-chemistry.org |
This table summarizes how key principles of green chemistry are being applied to the synthesis of morpholine-containing compounds. organic-chemistry.orgchemrxiv.orgorganic-chemistry.orgajgreenchem.com
Advanced Materials Research
The structural features of this compound make it a promising candidate for the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are built by linking metal ions or clusters with organic ligands to create extended, often porous, networks.
The ability of this molecule to act as a multidentate ligand, bridging multiple metal centers through its carboxylate and amide functionalities, could lead to the formation of robust 2D or 3D frameworks. The design of such materials relies on the careful selection of mixed ligands—combining carboxylates with N-donor linkers—to control the final topology and properties of the network. mdpi.com Materials constructed from this compound could possess tailored properties for specific applications, such as selective gas storage and separation, leveraging the pore environment created by the aromatic and morpholine components. mdpi.com
Functional Materials with Integrated Carboxylate and Amide Moieties
The compound this compound incorporates both a carboxylate group (within the morpholine-4-carboxylate moiety) and an amide group (in the 2-acetamido functionality). This combination of functional groups presents significant potential for the development of advanced functional materials. The interplay between the hydrogen-bond donating and accepting capabilities of the amide and the coordinating nature of the carboxylate can lead to materials with unique structural and electronic properties.
The amide linkage is a cornerstone of many synthetic polymers and biological macromolecules, providing structural rigidity and the capacity for strong, directional hydrogen bonding. Similarly, carboxylate groups are widely employed as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers, owing to their versatile coordination modes. The integration of both moieties into a single molecular building block, such as this compound, allows for the rational design of multifunctional materials.
Research into materials with both amide and carboxylate functionalities has demonstrated their utility in various applications. For instance, polymers containing these groups, known as poly(ester amide)s, have been explored for their biodegradability and tunable mechanical properties. While direct research on this compound in this context is not extensively documented, its structural motifs suggest its potential as a monomer or a functional additive in polymer synthesis. The morpholine ring can influence the solubility and processing characteristics of the resulting polymer, while the acetamidophenyl group can be further functionalized or participate in intermolecular interactions.
The following table illustrates the potential contributions of the integrated moieties in this compound to the properties of functional materials, based on established principles in materials science.
| Functional Moiety | Potential Contribution to Material Properties | Relevant Interactions |
| Amide Group | - Structural rigidity- High thermal stability- Hydrogen bonding sites | - N-H···O=C hydrogen bonds- Dipole-dipole interactions |
| Carboxylate Group | - Metal coordination sites- pH-responsive behavior- Adhesion to substrates | - Ionic bonding with metal ions- Hydrogen bonding |
| Phenyl Ring | - π-π stacking interactions- Electronic conductivity (in conjugated systems)- Site for further functionalization | - van der Waals forces- Aromatic interactions |
| Morpholine Ring | - Enhanced solubility in polar solvents- Control of steric hindrance- Potential for secondary interactions | - Dipole-dipole interactions- Hydrogen bond accepting (oxygen atom) |
Self-Assembly and Supramolecular Architectures Based on Compound Motifs
The molecular structure of this compound is well-suited for participating in self-assembly processes to form ordered supramolecular architectures. Self-assembly is driven by non-covalent interactions, and this compound possesses multiple functional groups capable of engaging in such interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces.
The amide group is a powerful driver of self-assembly through the formation of strong and directional hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This can lead to the formation of one-dimensional chains, tapes, or two-dimensional sheets. The acetamidophenyl moiety provides a planar aromatic surface that can engage in π-π stacking interactions with neighboring molecules, further stabilizing the supramolecular assembly.
The combination of a hydrogen-bonding amide group and an aromatic ring within the same molecule is a common design motif in supramolecular chemistry. These molecules often self-assemble into well-defined nanostructures such as fibers, gels, and vesicles. While specific studies on the self-assembly of this compound are not prevalent, its potential to form such structures can be inferred from its molecular design.
The table below outlines the key non-covalent interactions that could drive the self-assembly of this compound and the potential resulting supramolecular architectures.
| Non-Covalent Interaction | Participating Functional Groups | Potential Supramolecular Architecture |
| Hydrogen Bonding | - Amide (N-H and C=O)- Carboxylate (C=O)- Morpholine (Oxygen) | - 1D chains- 2D sheets- Helical structures |
| π-π Stacking | - Phenyl ring | - Columnar stacks- Lamellar structures |
| Dipole-Dipole Interactions | - Amide group- Carboxylate group- Morpholine group | - Ordered molecular packing in crystals |
| van der Waals Forces | - Entire molecule | - Close packing in the solid state |
The controlled self-assembly of molecules like this compound could lead to the development of novel materials with applications in areas such as drug delivery, tissue engineering, and molecular electronics. The precise nature of the resulting supramolecular structures would depend on factors such as solvent, temperature, and the presence of other interacting species.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Complex Architectures
Future synthetic research involving 2-Acetamidophenyl morpholine-4-carboxylate is poised to move beyond traditional methods, embracing novel strategies to construct more complex and functionally diverse molecules. The inherent structure of the compound serves as a versatile scaffold for elaboration.
Detailed research could focus on late-stage functionalization, a powerful approach for diversifying a core structure. For instance, C-H activation methodologies could be explored to selectively introduce new substituents on the phenyl ring. This would allow for the creation of a library of derivatives without altering the core morpholine (B109124) and acetamide (B32628) groups, enabling fine-tuning of molecular properties. Another promising avenue is the application of photoredox catalysis to forge new bonds under mild conditions, potentially enabling the coupling of complex fragments to the primary scaffold.
Furthermore, the integration of flow chemistry could offer significant advantages in precision, safety, and scalability for synthesizing derivatives. univ-poitiers.fre3s-conferences.orgnih.gove3s-conferences.orgresearchgate.net A continuous-flow process could be designed for the multi-step synthesis of more elaborate structures, minimizing manual handling and improving reproducibility.
Below is a prospective comparison of synthetic strategies that could be applied to generate novel derivatives.
| Synthetic Strategy | Potential Target Transformation | Anticipated Advantages | Key Challenges |
| C-H Activation | Direct arylation or alkylation of the phenyl ring. | High atom economy; avoids pre-functionalization. | Achieving high regioselectivity; catalyst cost. |
| Photoredox Catalysis | Coupling of alkyl radicals or other functional groups. | Mild reaction conditions; high functional group tolerance. | Substrate scope limitations; quantum yield efficiency. |
| Flow Chemistry | Automated multi-step synthesis of complex derivatives. | Enhanced safety, scalability, and reproducibility. | High initial setup cost; potential for clogging. |
| Biocatalysis | Enantioselective modification via enzymatic reactions. | High selectivity; environmentally benign conditions. | Enzyme stability and availability. |
These emerging strategies represent a significant step toward creating sophisticated molecular architectures based on the this compound framework, opening doors to novel applications.
Advanced Mechanistic Studies of Reaction Pathways
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should employ advanced spectroscopic and kinetic techniques to elucidate these pathways in detail.
The formation of the morpholine-4-carboxylate linkage is a key reaction that warrants in-depth study. While general mechanisms for carbamate (B1207046) formation are known, the specific influence of the 2-acetamido substituent on reaction kinetics and equilibria remains unexplored. rsc.orgnih.govacs.orgresearchgate.netnih.gov In-situ spectroscopic methods, such as ReactIR (Infrared) or process NMR (Nuclear Magnetic Resonance), could be used to monitor the reaction in real-time, identifying transient intermediates and determining reaction kinetics under various conditions.
Isotopic labeling studies, where key atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), would provide definitive evidence for bond-forming and bond-breaking steps. By tracking the fate of these labels in reactants and products, a precise reaction coordinate can be mapped.
Computational chemistry offers a powerful complementary tool, allowing for the theoretical modeling of reaction pathways. catalysis.blogsmu.edunih.gov Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates that may be too fleeting to observe experimentally. catalysis.blog This synergistic approach, combining experimental and computational methods, will provide a comprehensive picture of the reaction dynamics.
Integration with Novel Computational and Data Science Techniques
The fields of computational chemistry and data science are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experiments alone. nih.govfrontiersin.org For this compound and its derivatives, these tools offer immense potential.
Quantum Chemical Calculations: Beyond mechanistic studies, quantum chemistry can be used to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. nih.gov This information can aid in the structural characterization of new derivatives and provide a deeper understanding of their chemical behavior.
The table below outlines how different computational techniques could be applied to investigate this compound.
| Technique | Application Area | Specific Insights to be Gained |
| Machine Learning (ML) | Property Prediction | Prediction of solubility, logP, potential bioactivity. |
| AI Retrosynthesis | Synthesis Design | Generation of novel, optimized synthetic routes. |
| Density Functional Theory (DFT) | Mechanistic Studies | Calculation of transition state energies, reaction pathways. catalysis.blog |
| Molecular Dynamics (MD) | Conformational Analysis | Simulation of molecular motion and intermolecular interactions. |
Potential for New Material Discoveries and Advanced Chemical Applications
The unique combination of a rigid aromatic ring, a flexible heterocyclic morpholine unit, and hydrogen-bonding capabilities from the acetamide group makes this compound an intriguing building block for new materials.
Polymer Science: The molecule could serve as a monomer or a key additive in the development of novel polymers. The morpholine and acetamide groups could impart specific properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. Polymers incorporating this moiety could find applications in areas such as specialty coatings, membranes for separation processes, or as matrices for controlled-release systems.
Supramolecular Chemistry: The hydrogen bond donor (N-H) and acceptor (C=O) sites on the molecule make it an excellent candidate for designing self-assembling supramolecular structures. Through judicious molecular design, it could form gels, liquid crystals, or other ordered assemblies driven by non-covalent interactions. These materials could have applications in sensing, catalysis, or as "smart" materials that respond to external stimuli.
Q & A
Q. What are the common synthetic routes for 2-acetamidophenyl morpholine-4-carboxylate, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves coupling 2-acetamidophenol with morpholine-4-carbonyl chloride under basic conditions. Key variables include:
- Catalysts and solvents : Use of mild bases (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions like hydrolysis. Microwave-assisted synthesis (60–80°C, 30–60 min) can improve yields (85–90%) compared to conventional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Recrystallization from ethanol/water mixtures enhances purity (>98%) .
- Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in 1:1 ethyl acetate/hexane) and FT-IR (C=O stretch at ~1670–1680 cm⁻¹) confirm intermediate formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups:
- NMR :
- ¹H-NMR : Acetamide protons resonate at δ 2.1–2.3 ppm (singlet), morpholine protons at δ 3.6–3.8 ppm (multiplet), and aromatic protons at δ 7.2–7.8 ppm .
- ¹³C-NMR : Carbonyl carbons appear at ~165–170 ppm .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 5.4%, N: 9.9%) to confirm purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Functional selection : Hybrid functionals like B3LYP (with 20% exact exchange) balance accuracy and computational cost for geometry optimization and vibrational frequency calculations .
- Basis sets : Use 6-31G(d,p) for initial optimizations and 6-311++G(d,p) for higher accuracy in HOMO-LUMO gap analysis (~4.5–5.0 eV predicts nucleophilic reactivity) .
- Reactivity insights : Electron-deficient regions (e.g., carbonyl groups) are prone to nucleophilic attack, while the morpholine ring’s electron-rich nitrogen can coordinate metals .
Q. How can researchers resolve contradictions in experimental data when analyzing the compound’s coordination behavior?
Methodological Answer:
- Multi-technique validation : Combine UV-Vis (d-d transitions at ~600 nm for Cu²⁺ complexes), ESR (g∥ > g⊥ for octahedral geometry), and thermal analysis (weight loss steps correlate with ligand decomposition) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond lengths and angles (e.g., Cu–N bond ~1.95–2.05 Å) .
- Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.2 nm in UV-Vis) and use statistical tools (e.g., χ² fitting in ESR) to assess data reliability .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Antibacterial assays : Use microbroth dilution (MIC values against E. coli and S. aureus) with positive controls (e.g., ampicillin) and solvent blanks .
- Molecular docking : Target enzymes like insulin-like growth factor 1 receptor (PDB ID: 3NW6) using AutoDock Vina. Optimize ligand poses with Lamarckian genetic algorithms (binding energy ≤ −7.0 kcal/mol suggests strong interactions) .
- Cytotoxicity screening : MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
